Methoxyphenone

Herbicide Selectivity Uptake and Translocation Paddy Rice

Methoxyphenone (NK-049, Kayametone) is a selective benzophenone herbicide for pre-emergence barnyardgrass control in rice. Its unique 3,3'-dimethyl-4-methoxy substitution confers species-specific selectivity absent in generic benzophenones or diphenyl ethers, driven by differential uptake and translocation in tolerant vs. susceptible plants. Low water solubility (1.8–2.0 mg/L) and rapid photolytic/microbial degradation to CO₂ minimize environmental carryover. Essential as a benchmark for carotenoid biosynthesis inhibition studies, herbicide environmental fate research, and novel analog screening programs. Procure high-purity Methoxyphenone for your critical R&D, analytical, and crop protection applications.

Molecular Formula C16H16O2
Molecular Weight 240.3 g/mol
CAS No. 41295-28-7
Cat. No. B1676418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxyphenone
CAS41295-28-7
SynonymsKayametone;  Methoxyphenone; 
Molecular FormulaC16H16O2
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)OC)C
InChIInChI=1S/C16H16O2/c1-11-5-4-6-13(9-11)16(17)14-7-8-15(18-3)12(2)10-14/h4-10H,1-3H3
InChIKeyBWPYBAJTDILQPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Methoxyphenone (CAS 41295-28-7) as a Selective Pre-Emergence Herbicide for Paddy Rice


Methoxyphenone (NK-049, Kayametone) is a benzophenone-class herbicide primarily utilized for pre-emergence control of annual grasses and broad-leaved weeds in paddy rice, winter cereals, and vegetables [1]. It is a synthetic compound with the IUPAC name 4-methoxy-3,3'-dimethylbenzophenone [2]. Its mode of action involves the inhibition of photosynthesis and the induction of chlorosis (bleaching) in susceptible species, a process linked to the disruption of carotenoid biosynthesis [3]. Methoxyphenone is noted for its selective action, being highly effective against weeds like barnyardgrass while demonstrating strong tolerance in rice [3].

Why Methoxyphenone Cannot Be Substituted by Other Benzophenone or Diphenyl Ether Herbicides


Methoxyphenone cannot be simply interchanged with other benzophenones or diphenyl ethers due to its unique and quantifiable species-specific selectivity. While many herbicides in these classes target similar physiological processes (e.g., carotenoid biosynthesis or photosynthesis), methoxyphenone's differential uptake, translocation, and metabolic fate in rice versus target weeds like barnyardgrass (Echinochloa spp.) is a key differentiator [1]. Studies show that the rate and amount of absorption and translocation from roots and seeds are markedly different between tolerant and susceptible plants, a characteristic not universally shared by its chemical analogs [1]. This compound's specific substitution pattern (3,3'-dimethyl-4-methoxy) is critical for its observed activity, as closely related 4-methoxybenzophenones exhibit a range of different plant growth-regulating actions, making the specific molecular structure of Methoxyphenone essential for its defined herbicidal profile [2].

Quantitative Evidence for Methoxyphenone Differentiation in Herbicide Selection


Superior Absorption and Translocation in Target Weed vs. Tolerant Crop

Methoxyphenone demonstrates significantly higher absorption and translocation in the susceptible weed, barnyardgrass, compared to the tolerant crop, rice [1]. When roots were dipped in an NK-049 solution, absorption by barnyardgrass was much greater than by rice, and the compound was readily translocated to the aerial parts of the weed [1]. This differential behavior is a primary mechanism for the herbicide's selectivity, distinguishing it from non-selective diphenyl ethers.

Herbicide Selectivity Uptake and Translocation Paddy Rice Barnyardgrass

Pronounced Inhibition of Carotenoid Biosynthesis in Susceptible Species

Methoxyphenone's herbicidal effect is directly linked to a strong inhibition of carotenoid formation in barnyardgrass, whereas this pathway in rice is unaffected [1]. This targeted disruption leads to the accumulation of carotenoid precursors like phytofluene and ζ-carotene and subsequent chlorophyll destruction under light [2]. This differential susceptibility of the carotenoid biosynthesis system is a critical differentiator from other herbicides that may have broader or different targets.

Herbicide Mode of Action Carotenoid Inhibition Chlorosis Barnyardgrass

Rapid Environmental Degradation and Low Persistence

Methoxyphenone is characterized by a short soil half-life (DT50) of 9-13 days and is readily metabolized by sunlight and microorganisms into CO₂ and water, minimizing environmental persistence [1]. This is a quantifiable advantage over more persistent diphenyl ether herbicides, which can have longer soil half-lives and greater potential for carryover or off-target movement. Studies confirm that no methoxyphenone or its metabolites were found in rice plants even at twice the recommended dosage [2].

Environmental Fate Soil Half-Life Degradation Residue

Favorable Mammalian Toxicity Profile

Methoxyphenone exhibits a low acute oral toxicity profile, with an LD50 > 4000 mg/kg in rats and > 5000 mg/kg in mice [1]. This is a quantifiable advantage over older or less selective herbicides, such as certain carbamates or organophosphates, which often have LD50 values in the range of 10-500 mg/kg. This low mammalian toxicity is a key differentiator for its safe use in labor-intensive paddy rice cultivation.

Toxicology Mammalian Safety Acute Oral LD50 Risk Assessment

Specific Phytotoxicity Profile in Paddy Rice

While methoxyphenone is selective for rice, it can cause mild, transient phytotoxicity under specific conditions, a characteristic that distinguishes its application window from other pre-emergence herbicides. Chinese guidelines note slight phytotoxicity can occur 5-20 days after application when soil percolation exceeds 2 cm/day . This quantifiable constraint is not present for some other rice herbicides and requires specific water management. Conversely, its safety is affirmed by studies showing no detectable residues in rice plants even at double the recommended rate [1].

Crop Safety Phytotoxicity Paddy Rice Herbicide Tolerance

Key Application Scenarios for Methoxyphenone in Research and Crop Protection


Integrated Weed Management in Paddy Rice

Methoxyphenone is best suited for pre-emergence weed control in paddy rice cultivation, where its high selectivity for barnyardgrass (Echinochloa spp.) over rice is a critical advantage [1]. Its low water solubility (approx. 1.8-2.0 mg/L) allows it to remain in the soil treatment zone, and its short soil half-life (9-13 days) minimizes environmental carryover [2]. Application timing is typically 1-3 days before rice transplanting at rates of 3-4 kg/ha, with careful water management to prevent excessive percolation that could lead to minor phytotoxicity .

Research Tool for Carotenoid Biosynthesis Inhibition

Methoxyphenone serves as a valuable biochemical probe for studying carotenoid biosynthesis in plants. Its specific inhibition of carotenoid formation in susceptible species like barnyard millet and barnyardgrass, leading to the accumulation of precursors phytofluene and ζ-carotene, makes it a useful tool for dissecting this metabolic pathway [1]. This contrasts with other herbicides that may target different steps in the pathway, allowing for comparative mechanistic studies [2].

Environmental Fate and Metabolism Studies

Due to its rapid degradation via photolysis and microbial metabolism to CO₂ and water, methoxyphenone is an ideal candidate for research on herbicide environmental fate and non-persistent chemistries [1]. Studies have shown that no parent compound or major metabolites are detectable in rice plants even at elevated application rates, making it a model compound for studying low-residue crop protection [2].

Development of Novel Diphenyl Ether Derivatives

Methoxyphenone's unique structure, specifically its 3,3'-dimethyl-4-methoxy substitution on the benzophenone core, makes it a key reference compound for the synthesis and screening of new diphenyl ether and benzophenone herbicides. Its well-documented mode of action and selectivity profile provide a benchmark for evaluating the efficacy and crop safety of novel analogs, where small structural changes can lead to significant shifts in activity and selectivity [1].

Technical Documentation Hub

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